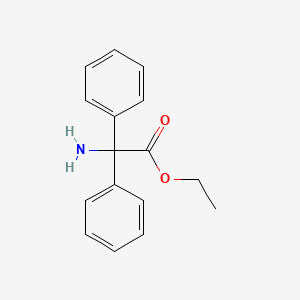

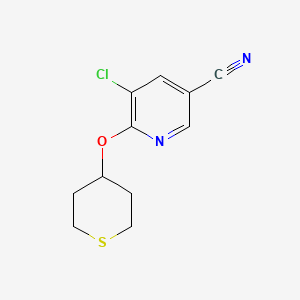

![molecular formula C10H9N5S2 B2776994 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 303996-04-5](/img/structure/B2776994.png)

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MSTTP) is a novel compound derived from the synthesis of a thienyl group and a pyrimidine moiety. It is a heterocyclic compound with a unique structure, making it an interesting target for research. MSTTP has a wide range of applications in scientific research, from the study of biochemical and physiological effects to laboratory experiments.

科学的研究の応用

Synthesis and Biological Study

Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their binding affinity and inhibition of cellular responses to serotonin. This research highlights the compound's potential as a selective serotonin 5-HT6 receptor antagonist (Ivachtchenko et al., 2010).

Chemical Synthesis and Properties

A study by Abdelriheem et al. (2017) demonstrated the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, indicating the chemical versatility and potential application in pharmaceuticals (Abdelriheem et al., 2017).

Crystal Structure Analysis

Canfora et al. (2010) reported the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the structural characteristics relevant for its biological activity (Canfora et al., 2010).

Inhibitory Effects on Enzymes

Asghari et al. (2016) synthesized derivatives of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes (Asghari et al., 2016).

Antimicrobial and Antifungal Properties

Komykhov et al. (2017) investigated the antimicrobial and antifungal activities of triazolo[1,5-a]pyrimidin-7-ols, contributing to the understanding of its potential use in treating infections (Komykhov et al., 2017).

Environmentally Friendly Synthesis Methods

Gol et al. (2019) demonstrated an efficient and regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydro[1,2,4]triazolo[1,5-a]pyrimidines using water as a solvent, indicating a more sustainable approach to chemical synthesis (Gol et al., 2019).

作用機序

Target of Action

The primary target of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is the GABA A receptor . This receptor is a type of GABA receptor, which is a protein complex located in the synapses of neurons. Its endogenous ligand is gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, modulating its function .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability, which can have various effects depending on the specific context. For example, in the context of epilepsy, this could result in a reduction in the frequency and severity of seizures .

特性

IUPAC Name |

2-methylsulfanyl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S2/c1-16-10-13-9-12-4-7(6-2-3-17-5-6)8(11)15(9)14-10/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDVYIZYRFBGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=C(C=NC2=N1)C3=CSC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)

![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)

![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)

![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)

![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)